N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide
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Overview
Description
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is a complex organic compound with a molecular formula of C23H19BrN4O4 This compound is known for its unique chemical structure, which includes a bromine atom, methoxy group, and dichlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide typically involves multiple steps. One common method includes the condensation of 5-BR-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route mentioned above can be scaled up for larger production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromine and chlorine atoms may also contribute to its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-BR-PH)-2-((2-(2-HO-5-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)BENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-CYCLOHEXYLBENZAMIDE
- 2-(((2-(5-BR-2-METHOXYBENZYLIDENE)HYDRAZINO)(OXO)AC)AMINO)-N-(4-ME-PH)BENZAMIDE
Uniqueness
N-(2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dichlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxybenzylidene and hydrazino groups, makes it a versatile compound for various research applications .
Properties
CAS No. |
764653-83-0 |
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Molecular Formula |
C17H14BrCl2N3O3 |
Molecular Weight |
459.1 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H14BrCl2N3O3/c1-26-15-5-3-12(18)6-11(15)8-22-23-16(24)9-21-17(25)10-2-4-13(19)14(20)7-10/h2-8H,9H2,1H3,(H,21,25)(H,23,24)/b22-8+ |
InChI Key |
GWHPVJHUSPICBR-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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